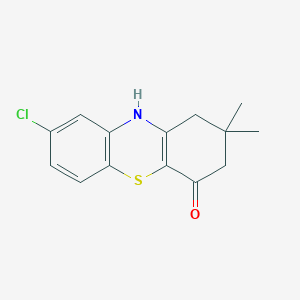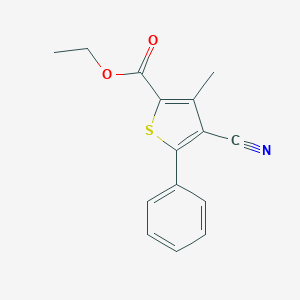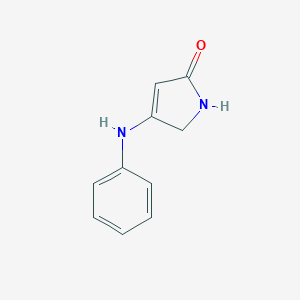
8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is a chemical compound that has been widely used in scientific research. It has been used in various fields such as biochemistry, pharmacology, and neuroscience due to its unique properties.
作用机制
The mechanism of action of 8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is not fully understood. However, it is known to interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. It has also been shown to generate reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. It has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
实验室实验的优点和局限性
One advantage of using 8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one in lab experiments is its versatility. It can be used as a fluorescent probe, photosensitizer, and ligand for metal complex synthesis. Another advantage is its relatively low toxicity compared to other chemical compounds used in scientific research. However, one limitation is its sensitivity to light, which can lead to degradation and loss of activity over time.
未来方向
There are several future directions for the use of 8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one in scientific research. One direction is the development of new metal complexes with improved catalytic activity and selectivity. Another direction is the use of this compound as a photosensitizer in combination with other therapies for cancer treatment. Additionally, the use of this compound as a fluorescent probe for the study of protein-protein interactions and enzyme activities could lead to new insights into biological processes.
合成方法
The synthesis of 8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one involves the reaction of 2,2-dimethyl-1,3-dihydrobenzimidazole with 2-chloro-1,1,2-trifluoroethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
科学研究应用
8-chloro-2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one has been used in various scientific research applications. It has been used as a fluorescent probe to study protein-protein interactions and enzyme activities. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, it has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
属性
分子式 |
C14H14ClNOS |
|---|---|
分子量 |
279.8 g/mol |
IUPAC 名称 |
8-chloro-2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one |
InChI |
InChI=1S/C14H14ClNOS/c1-14(2)6-10-13(11(17)7-14)18-12-4-3-8(15)5-9(12)16-10/h3-5,16H,6-7H2,1-2H3 |
InChI 键 |
PGBNWWRYAOTNHC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)SC3=C(N2)C=C(C=C3)Cl)C |
规范 SMILES |
CC1(CC2=C(C(=O)C1)SC3=C(N2)C=C(C=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)
![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)
![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)






![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)